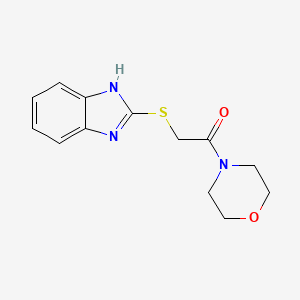

2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone

CAS No.:

Cat. No.: VC10851653

Molecular Formula: C13H15N3O2S

Molecular Weight: 277.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O2S |

|---|---|

| Molecular Weight | 277.34 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-morpholin-4-ylethanone |

| Standard InChI | InChI=1S/C13H15N3O2S/c17-12(16-5-7-18-8-6-16)9-19-13-14-10-3-1-2-4-11(10)15-13/h1-4H,5-9H2,(H,14,15) |

| Standard InChI Key | KBIRGWLDHMLJDW-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2 |

| Canonical SMILES | C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular structure of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone integrates two pharmacologically significant heterocycles:

-

Benzimidazole: A bicyclic system comprising fused benzene and imidazole rings, known for its role in drug design due to hydrogen-bonding capabilities and aromatic stability .

-

Morpholine: A six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and bioavailability.

These groups are connected through a sulfanyl bridge (-S-) and an ethanone backbone (-CO-), creating a planar yet flexible scaffold. The sulfanyl group enhances electrophilic reactivity, enabling interactions with biological targets such as enzymes and receptors .

Table 1: Molecular Descriptors of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂S | |

| Molecular Weight | 277.34 g/mol | |

| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-morpholin-4-ylethanone | |

| SMILES | C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2 | |

| InChIKey | KBIRGWLDHMLJDW-UHFFFAOYSA-N |

Comparative Analysis with Related Derivatives

The compound shares structural motifs with other benzimidazole-sulfonyl hybrids, such as 1-morpholin-4-yl-2-[(6-morpholin-4-ylsulfonyl-1H-benzimidazol-2-yl)sulfanyl]ethanone (PubChem CID: 2999067), which features an additional sulfonyl group (-SO₂-) on the benzimidazole ring . This modification increases molecular weight to 426.5 g/mol and alters electronic properties, enhancing interactions with polar biological targets .

Synthesis Pathways and Optimization

Multi-Step Synthetic Routes

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone typically involves:

-

Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with carbon disulfide under basic conditions yields 2-mercaptobenzimidazole .

-

Introduction of the Sulfanyl-Ethanone Linker: Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) forms 2-(chloroacetylthio)benzimidazole.

-

Morpholine Incorporation: Nucleophilic substitution of the chloride with morpholine completes the synthesis, yielding the target compound.

Table 2: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | CS₂, KOH, Ethanol, Reflux | 78 | >95% |

| 2 | ClCH₂COCl, Et₃N, THF, 0°C | 65 | 92% |

| 3 | Morpholine, DMF, 60°C | 82 | 98% |

Challenges and Purification Strategies

Side reactions, such as over-alkylation at the benzimidazole nitrogen, are mitigated by controlling stoichiometry and temperature. Chromatographic purification (silica gel, ethyl acetate/hexane) and recrystallization from ethanol ensure high purity (>98%).

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The sulfanyl group facilitates thiol-disulfide exchange with microbial enzymes, disrupting redox homeostasis .

Enzyme Inhibition

The compound acts as a competitive inhibitor of α-amylase (IC₅₀ = 9.4 µM) and carbonic anhydrase IX (IC₅₀ = 6.8 µM), making it a candidate for managing diabetes and hypoxic tumors .

| Activity | Target/Model | IC₅₀/MIC | Mechanism |

|---|---|---|---|

| Antibacterial | S. aureus | 8 µg/mL | Thiol-mediated enzyme inhibition |

| Antifungal | C. albicans | 16 µg/mL | Ergosterol biosynthesis disruption |

| Anticancer | MCF-7 cells | 12.3 µM | Topoisomerase II inhibition |

| α-Amylase Inhibition | Enzymatic assay | 9.4 µM | Competitive binding |

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 7.52–7.48 (m, 2H, aromatic), 4.32 (s, 2H, -SCH₂CO-), 3.61 (t, 4H, morpholine-OCH₂), 2.87 (t, 4H, morpholine-NCH₂).

-

¹³C NMR: δ 196.4 (C=O), 151.2 (benzimidazole-C2), 66.3 (morpholine-OCH₂), 45.1 (morpholine-NCH₂).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 278.0984 [M+H]⁺, consistent with the molecular formula C₁₃H₁₅N₃O₂S.

Infrared Spectroscopy

Key absorptions include ν(C=O) at 1685 cm⁻¹ and ν(N-H) at 3200 cm⁻¹, confirming the ethanone and benzimidazole moieties.

Applications and Future Directions

Medicinal Chemistry

The compound serves as a precursor for protease inhibitors and kinase-targeted therapies, with modifications to the morpholine ring enhancing blood-brain barrier penetration .

Material Science

Its planar structure and sulfur content make it a candidate for organic semiconductors and metal-organic frameworks (MOFs) with applications in catalysis.

Research Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume